molecular formula C21H30N4O2 B2454843 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one CAS No. 2310100-08-2

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2454843
CAS No.: 2310100-08-2
M. Wt: 370.497
InChI Key: ISRHLJGMGXKDGD-UHFFFAOYSA-N
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Description

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a piperidinyl group, and a pyridinone moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridazinyl and piperidinyl intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)18-5-6-19(23-22-18)27-15-16-8-11-25(12-9-16)14-17-7-10-24(4)20(26)13-17/h5-7,10,13,16H,8-9,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHLJGMGXKDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC(=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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